Pyridoxal isonicotinoyl hydrazone

Übersicht

Beschreibung

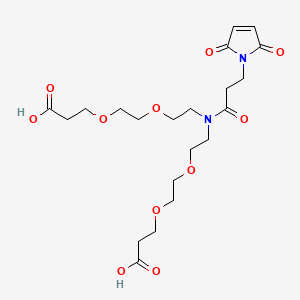

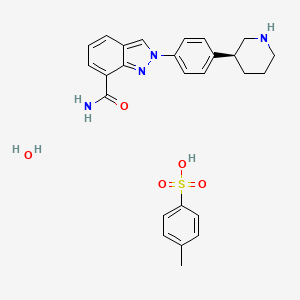

Pyridoxal Isonicotinoyl Hydrazone (PIH) is a lipophilic, non-toxic, iron-chelating agent that shows high iron chelation efficacy both in vitro in cell culture models and in vivo in rats and mice . It is known to reduce excess iron-induced cytotoxicity .

Synthesis Analysis

The synthesis of PIH involves the condensation of 2-pyridylcarboxaldehyde with the first-line antituberculosis drug isoniazid . This process results in the formation of PIH, which has been found to be effective against Mycobacterium bovis bacille Calmette-Guérin and virulent M. tuberculosis .

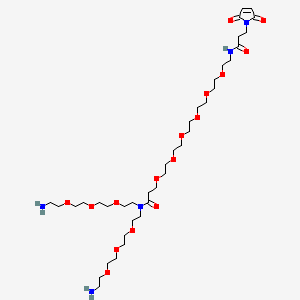

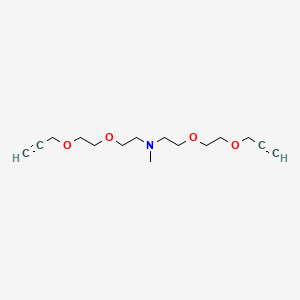

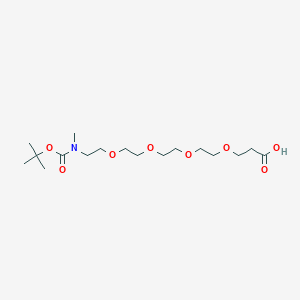

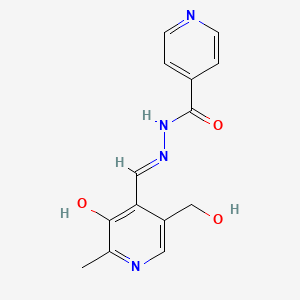

Molecular Structure Analysis

The molecular formula of PIH is C14H14N4O3 . The structure of PIH is derived from the condensation of 2-pyridylcarboxaldehyde with isoniazid .

Chemical Reactions Analysis

PIH has been found to prevent neuronal cell death and reduce lipid peroxidation in Erastin-treated PC-12 cells . It also reduces ROS production, iron accumulation, and lipid peroxidation around the hematoma peripheral tissue .

Physical And Chemical Properties Analysis

The molecular weight of PIH is 286.29 g/mol . It is a lipophilic compound, which allows it to easily permeate cells .

Wissenschaftliche Forschungsanwendungen

1. Structural Properties

PIH exhibits a non-planar conformation, with its non-H atoms almost lying in two planes - one of the isonicotinoyl ring and the other of the remainder of the molecule. This geometry enables intramolecular hydrogen bonding, crucial for its biological activity (Souron et al., 1995).

2. Iron Chelation in Hepatocytes

PIH and its analogs have been shown to be effective in iron chelation therapy. They are comparable to desferrioxamine in reducing iron uptake and incorporation into ferritin by hepatocytes. This indicates PIH's potential in cellular iron chelation, impacting treatments for conditions like iron overload (Baker et al., 1985).

3. Ionisation Characteristics

At physiological pH, PIH and its analogs predominantly exist as neutral molecules, facilitating their passage through cell membranes and access to intracellular iron pools. This characteristic is significant for developing orally effective iron chelators for clinical use (Richardson et al., 1990).

4. Partition Coefficients and Iron Chelation Efficacy

The relationship between the partition coefficient of PIH and its iron(III) complexes, and their efficacy in iron chelation, has been established. This highlights the importance of both lipophilicity and iron-binding affinity in effective iron chelation (Edward et al., 1995).

5. Antioxidant Properties

PIH has been identified as an efficient in vitro antioxidant due to its Fe(III) complexing activity. This property is particularly relevant for pathologies associated with iron overload, like hepatic cancers, as it can protect DNA against oxidative stress (Hermes-Lima et al., 1998).

6. Stability in Biological Media

The stability of PIH in various biological media has been a subject of investigation. Understanding its stability and degradation process is crucial for its pharmacokinetics and effectiveness as a drug (Kovaříková et al., 2008).

7. Apoptosis in Hematopoietic Cells

Analogs of PIH have been studied for their role in inducing apoptosis in hematopoietic cells due to their iron-chelating properties. This opens avenues for their use in treating iron overload and potentially cancer (Buss et al., 2003).

Safety And Hazards

PIH is relatively non-toxic. Acute toxicity testing in mice and rats of both sexes showed that the LD50 values of PIH in both species were 5 and 1 g/kg given orally and intraperitoneally, respectively . Cytotoxicity studies of PIH on human embryonic kidney cells, human liver, human mesenchymal stem cells, and human embryonic lung cells in vitro demonstrated it is 2–3 times less toxic than isoniazid and 1.5–2 less toxic than ethambutol and moxifloxacin .

Zukünftige Richtungen

PIH has shown promise in the treatment and control of mycobacterial infection . It has also been found to improve neurological recovery by attenuating ferroptosis and inflammation in cerebral hemorrhagic mice . These findings suggest that PIH could be a promising candidate for future developments of antitubercular drugs and treatments for hemorrhagic stroke .

Eigenschaften

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYIXOPJPLGCRZ-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877506 | |

| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxal isonicotinoyl hydrazone | |

CAS RN |

737-86-0, 83706-03-0 | |

| Record name | Pyridoxal isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)

![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)

![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)